

CAS 1000933-25-4 basic information.

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Compound of Interest

Compound Name:	2-Chloropyridine-4-sulfonyl chloride
CAS No.:	1000933-25-4
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An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Potent Allosteric Inhibitor of WIP1 Phosphatase

Disclaimer: The user-provided CAS number 1000933-25-4 corresponds to **2-Chloropyridine-4-sulfonyl chloride**. This guide focuses on GSK2830371 (CAS 1404456-53-6), a compound extensively researched for its role in cancer therapy and aligning with the detailed requirements of the user's request for a technical guide on a drug development candidate.

Introduction

GSK2830371 is a highly potent and selective, orally active small molecule inhibitor of the protein phosphatase 2C (PP2C) family member, Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D).[1][2] WIP1 is a critical negative regulator of the DNA damage response (DDR) pathway and the tumor suppressor p53.[3][4][5] In many cancers that retain wild-type p53, the gene encoding WIP1, PPM1D, is amplified or mutated, leading to increased WIP1 activity and suppression of p53's tumor-suppressive functions.[3][6] GSK2830371 has emerged as a key investigational tool and a potential therapeutic agent, particularly in combination with other treatments, to restore p53 function in these malignancies.[7][8]

This guide provides a comprehensive overview of GSK2830371, including its physicochemical properties, mechanism of action, role in signaling pathways, and detailed protocols for its application in preclinical research.

Physicochemical Properties of GSK2830371

Property	Value	Source
CAS Number	1404456-53-6	[1][2][9]
Molecular Formula	C23H29ClN4O2S	[1][2]
Molecular Weight	461.02 g/mol	[1][2]
Synonyms	PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II	N/A
Solubility	DMSO: 92 mg/mL (199.55 mM), Ethanol: 92 mg/mL	[1]
Storage	3 years at -20°C (powder), 1 year at -80°C (in solvent)	[1]

Mechanism of Action and Role in Signaling Allosteric Inhibition of WIP1 Phosphatase

GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[10] It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.[10] This allosteric binding is highly selective for WIP1, with minimal activity against other phosphatases. The inhibition is reversible.

Reactivation of the p53 Tumor Suppressor Pathway

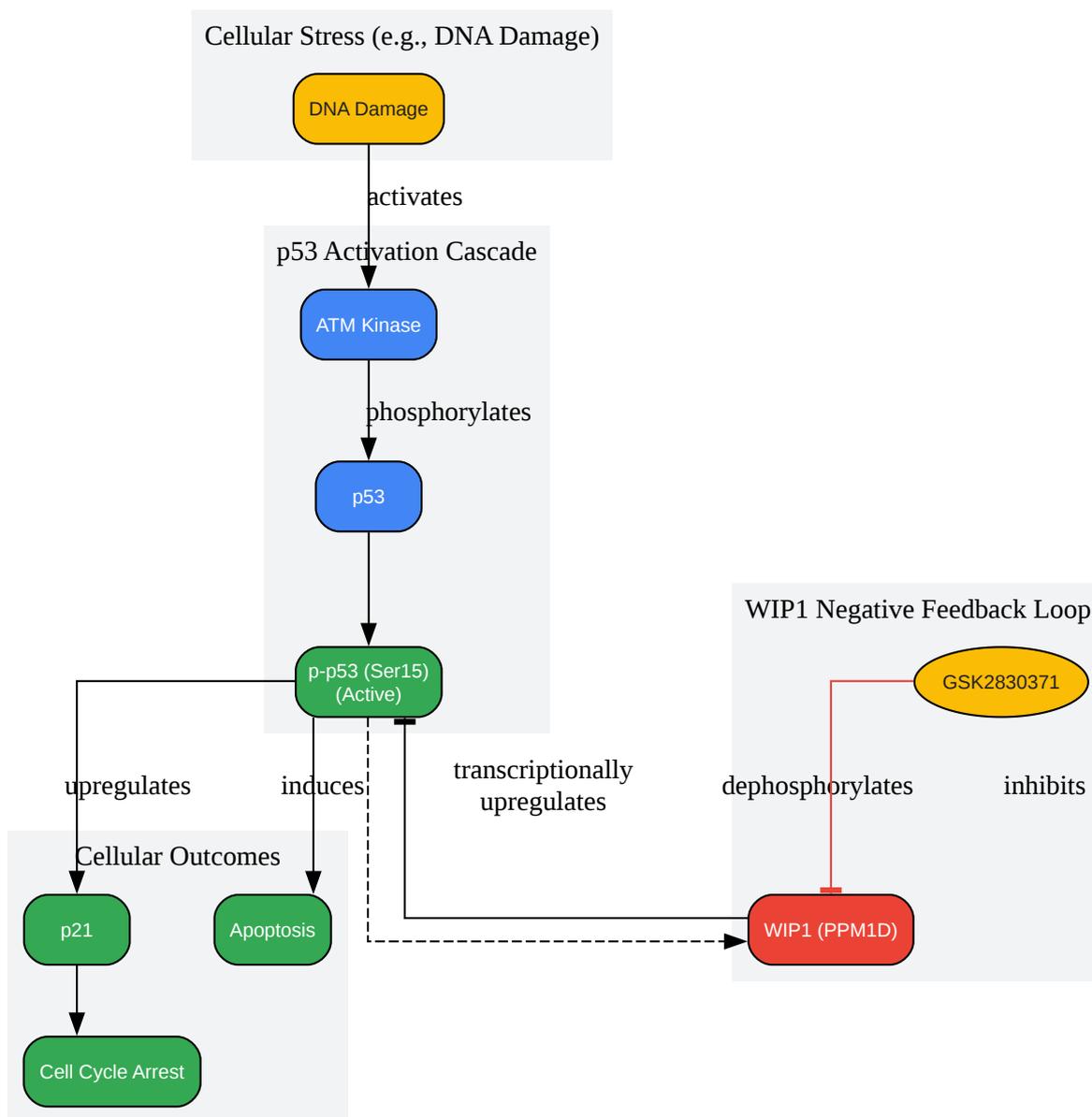
The primary biological consequence of WIP1 inhibition by GSK2830371 is the reactivation of the p53 signaling pathway. WIP1 is a negative regulator of p53, directly dephosphorylating it at Serine 15 (Ser15).[11] This dephosphorylation is a key step in terminating the p53-mediated stress response. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at Ser15, leading to its accumulation and enhanced transcriptional activity.[9][12]

Activated p53 then upregulates the expression of its target genes, which are involved in critical anti-cancer processes such as:

- Cell Cycle Arrest: through the induction of genes like CDKN1A (encoding p21).[9]

- Apoptosis (Programmed Cell Death): through the induction of pro-apoptotic genes.[3]

The signaling pathway can be visualized as follows:



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Caption: GSK2830371 inhibits WIP1, preventing p53 dephosphorylation and promoting anti-tumor responses.

Applications in Preclinical Research Monotherapy and Combination Therapy

While GSK2830371 has shown some activity as a single agent in cell lines with PPM1D amplification, its most significant potential lies in combination therapies.^{[12][13]} It has been shown to potentiate the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).^{[7][8][14]} MDM2 is another negative regulator of p53, and the dual inhibition of both WIP1 and MDM2 leads to a synergistic activation of p53 and enhanced cancer cell killing.^{[8][14]}

Quantitative In Vitro Activity

Assay Type	Cell Line	IC50 / GI50	Notes	Source
WIP1 Enzymatic Assay	N/A	IC50 = 6 nM	Inhibition of Wip1 (2-420) dephosphorylation of FDP.	^[1]
Cell Proliferation	MCF-7	GI50 = 2.65 μ M	Human breast adenocarcinoma, PPM1D amplified.	^{[9][12][13]}
Cell Proliferation	Various	GI50 > 10 μ M	In cell lines without PPM1D amplification.	^{[12][13]}

Experimental Protocols Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)

This protocol is adapted from methodologies used in studies evaluating GSK2830371.^{[12][13]}

Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the growth inhibitory effects of a compound over a multi-day exposure.

Step-by-Step Protocol:

- **Cell Seeding:** Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium. Allow cells to adhere for 24 hours.
- **Compound Preparation:** Prepare a 10 mM stock solution of GSK2830371 in anhydrous DMSO. Create a serial dilution of the compound in complete growth medium to achieve final desired concentrations (e.g., 0.01 to 10 μ M).
- **Cell Treatment:** Replace the medium in the cell plates with 100 μ L of the medium containing the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
- **Incubation:** Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- **Cell Fixation:** Gently remove the medium. Fix the cells by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with slow-running tap water and allow to air dry completely.
- **Staining:** Add 50 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Wash and Solubilize:** Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Readout:** Measure the optical density (OD) at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Immunoblotting for p53 and Phospho-p53 (Ser15)

This protocol is designed to detect changes in protein levels and phosphorylation status following GSK2830371 treatment.[\[12\]](#)[\[14\]](#)

Rationale: Immunoblotting (Western blotting) allows for the specific detection of proteins in a complex lysate. This is crucial for demonstrating the on-target effect of GSK2830371, specifically the increase in p53 phosphorylated at Ser15.

Step-by-Step Protocol:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with GSK2830371 (e.g., 2.5 μ M) for various time points (e.g., 2, 4, 6, 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS. Lyse the cells in 100-200 μ L of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- **Sample Preparation:** Mix 20-30 μ g of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- **SDS-PAGE:** Load the samples onto a 10-12% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total p53 and phospho-p53 (Ser15) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.

- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.



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Caption: Key steps of the immunoblotting workflow for protein analysis.

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